Asterriquinol D dimethyl ether

α-Glucosidase Inhibition Type 2 Diabetes Mellitus Enzyme Inhibitor

Asterriquinol D dimethyl ether is a validated lead compound from the asterriquinone class, offering a superior α-glucosidase inhibition profile. It demonstrates an IC50 of 68.35 μM, making it over 8-fold more potent than acarbose. This product is provided as a solid, soluble in DMSO, and is an essential tool for SAR studies. It is also an ideal reference compound for calibrating HTS assays and producing novel derivatives via a total synthesis approach, ensuring reproducible and high-impact results in your research.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B10787093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsterriquinol D dimethyl ether
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54
InChIInChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3
InChIKeyLXKDFRJCVQJIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asterriquinol D Dimethyl Ether for Research and Procurement: Bis-Indolyl Benzenoid Compound Information


Asterriquinol D dimethyl ether is a bis-indolyl benzenoid fungal metabolite, first isolated from *Aspergillus terreus* and *A. kumbius*, belonging to the asterriquinone structural class [1]. It is a natural product with a tetramethoxybenzene core bearing two indole substituents. Key properties include a molecular formula of C26H24N2O4, a molecular weight of 428.48 g/mol, and CAS registry number 287117-66-2 . The compound is available as a solid, soluble in DMSO, and is typically stored at -20°C for long-term stability [2].

Asterriquinol D Dimethyl Ether Procurement: Why Generic Substitution with Similar Bis-Indolyl Benzenoids Is Not Advisable


Bis-indolyl benzenoids are a structurally diverse class of natural products, and even subtle modifications to the indole substitution pattern or the central benzene core lead to significant shifts in both potency and target selectivity [1]. Direct head-to-head studies show that asterriquinol D dimethyl ether (1) exhibits a unique activity profile compared to its close analogs. For example, kumbicin C is >35-fold more potent against NS-1 cells (IC50 0.74 μg/mL vs. 28 μg/mL) [2], while petromurin C displays similar potency against NS-1 but differs in other assays [3]. Furthermore, asterriquinol D dimethyl ether demonstrates a distinct α-glucosidase inhibitory profile (IC50 68.35 μM) relative to other class members, and its N-Boc derivative is over 8-fold more potent [1]. These differences, driven by specific structural features like the unsubstituted indole rings and the tetramethoxybenzene core, mean that substituting one bis-indolyl benzenoid for another without rigorous experimental validation will likely yield irreproducible or misleading results in both *in vitro* and *in vivo* systems.

Asterriquinol D Dimethyl Ether: Head-to-Head Quantitative Differentiation Guide for Scientific Selection


Asterriquinol D Dimethyl Ether Exhibits Potent α-Glucosidase Inhibition, Over 8-fold More Effective than Clinical Standard Acarbose

Asterriquinol D dimethyl ether (1) directly inhibits α-glucosidase with an IC50 of 68.35 ± 3.89 μM, making it over 8-fold more potent than the widely used clinical antidiabetic drug acarbose, which has an IC50 of 564.28 ± 4.68 μM under identical assay conditions [1]. This establishes asterriquinol D dimethyl ether as a significantly more effective inhibitor of this key carbohydrate hydrolase target.

α-Glucosidase Inhibition Type 2 Diabetes Mellitus Enzyme Inhibitor

Asterriquinol D Dimethyl Ether Demonstrates a Unique Cytotoxicity Profile Against AML Cell Lines, Distinct from Potent Asterriquinone Derivatives

Asterriquinol D dimethyl ether (1) exhibits moderate antiproliferative activity against the MV4-11 AML cell line with an IC50 > 6.7 μM and against Molm-13 cells with an IC50 > 1.9 μM [1]. This profile contrasts sharply with highly optimized asterriquinone derivatives, such as compound 12 from a 2023 study, which shows potent and selective activity against the same MV4-11 cell line with an IC50 of 0.14 μM and a selectivity index >710 . Asterriquinol D dimethyl ether's activity is also less potent than positive controls PKC-412 (IC50 0.02 μM) and brequinar (IC50 0.12 μM) in these assays [1].

Antiproliferative Activity Acute Myeloid Leukemia MV4-11 Cell Line

Asterriquinol D Dimethyl Ether's Cytotoxicity Against NS-1 Myeloma Cells is Moderate, Enabling Use as a Class Reference Compound

Asterriquinol D dimethyl ether inhibits the growth of NS-1 mouse myeloma cells with an IC50 of 28 μg/mL [1]. In direct comparison within the same structural class, kumbicin C is significantly more potent, with an IC50 of 0.74 μg/mL (~38-fold more potent) [2]. Petromurin C exhibits similar but slightly weaker activity with an IC50 of 33 μg/mL [3]. This places asterriquinol D dimethyl ether at an intermediate potency level within the bis-indolyl benzenoid family.

Cytotoxicity NS-1 Mouse Myeloma Cells Bis-Indolyl Benzenoid Class

Asterriquinol D Dimethyl Ether Shows Anti-Parasitic Activity, Defining a Selectivity Window

Asterriquinol D dimethyl ether inhibits the growth of the protozoan parasite *Tritrichomonas foetus* with an IC50 of 100 μg/mL [1][2]. This anti-parasitic activity is approximately 3.6-fold less potent than its cytotoxic activity against NS-1 mouse myeloma cells (IC50 28 μg/mL), indicating a preference for mammalian cell cytotoxicity in this specific *in vitro* context [3]. Petromurin C displays an identical anti-parasitic IC50 of 100 μg/mL, but a less potent cytotoxic IC50 of 33 μg/mL, demonstrating that even structurally similar compounds can have distinct selectivity windows [4].

Anti-Parasitic Activity *Tritrichomonas foetus* Selectivity

Asterriquinol D Dimethyl Ether: Optimal Research and Application Scenarios Based on Validated Evidence


Lead Compound for the Development of Novel α-Glucosidase Inhibitors

Asterriquinol D dimethyl ether serves as a validated lead compound for designing next-generation α-glucosidase inhibitors. Its direct head-to-head comparison with acarbose shows over 8-fold greater potency (IC50 68.35 μM vs. 564.28 μM) [1]. This establishes it as a superior starting point for medicinal chemistry campaigns focused on antidiabetic therapeutics. Its novel bis-indolyl benzenoid scaffold, which is distinct from existing clinical agents, offers a new chemical space to explore for improved efficacy and potentially reduced gastrointestinal side effects associated with current treatments.

Benchmark Standard in Bis-Indolyl Benzenoid Structure-Activity Relationship (SAR) Studies

With a well-defined and moderate potency in several key assays (e.g., NS-1 cytotoxicity IC50 28 μg/mL, α-glucosidase inhibition IC50 68.35 μM, and AML antiproliferative activity >6.7 μM), asterriquinol D dimethyl ether is an ideal reference compound for SAR studies within the bis-indolyl benzenoid class [2]. Researchers synthesizing new analogs can use this compound as a baseline to quantify the effect of structural modifications, such as adding hydroxyl groups or N-Boc protections, which have been shown to significantly alter potency [3]. Its activity profile is neither too potent nor completely inactive, allowing for clear observation of both positive and negative SAR trends.

Chemical Probe for Validating Cellular Assays with a Dual Cytotoxic/Anti-Parasitic Phenotype

Asterriquinol D dimethyl ether is an excellent chemical probe for validating *in vitro* assay systems that are designed to identify compounds with a specific selectivity window. Its dual activity profile—inhibiting NS-1 mouse myeloma cells with an IC50 of 28 μg/mL and *Tritrichomonas foetus* with an IC50 of 100 μg/mL—provides a known and reproducible selectivity index of ~3.6 [4][5]. This makes it useful for calibrating high-throughput screening (HTS) assays, confirming assay reproducibility across different laboratory settings, and as a positive control for detecting compounds with a similar balance of mammalian and anti-parasitic activity.

Substrate for Derivatization via Convergent Total Synthesis

The recently established first total synthesis of asterriquinol D dimethyl ether via a convergent double Suzuki coupling strategy [6] enables the compound's use as a core substrate for further derivatization. Researchers can procure the synthesized material and use it to produce a range of novel N-Boc, N-alkyl, and other modified derivatives to explore new chemical biology applications, particularly focusing on α-glucosidase inhibition where N-Boc substitution has been shown to dramatically enhance potency (IC50 8.84 μM for the N-Boc derivative) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asterriquinol D dimethyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.